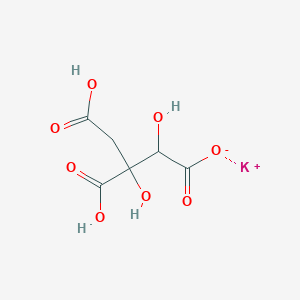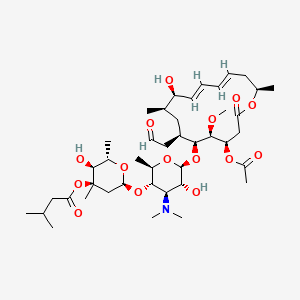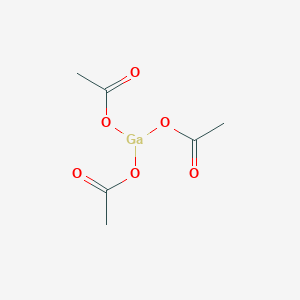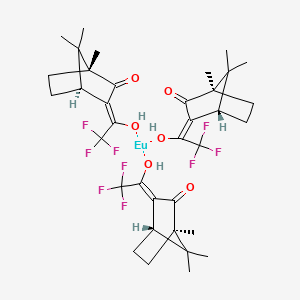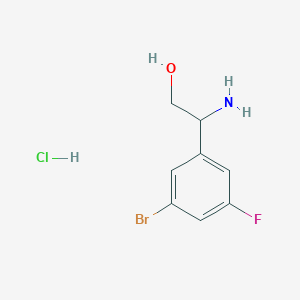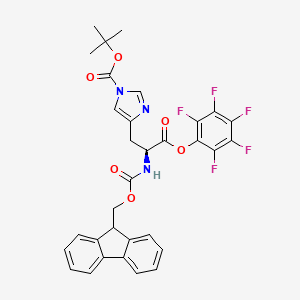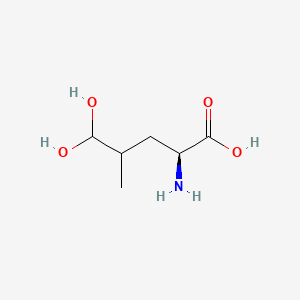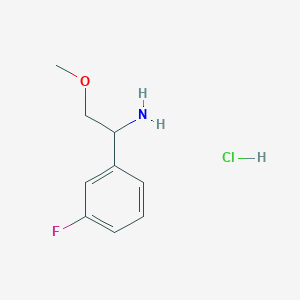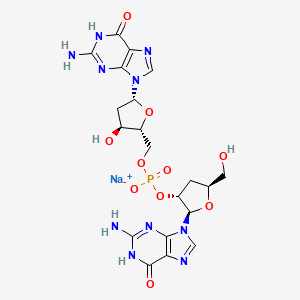
2-Deoxyguanylyl-(3-5)-2-deoxyguanosi ne sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium is a nucleotide analog that plays a significant role in various biochemical and medical applications. This compound is known for its antiviral properties, particularly against RNA viruses such as hepatitis C and coronavirus. It mimics natural nucleotides, which are essential for viral RNA synthesis, thereby inhibiting viral replication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium involves the coupling of two deoxyguanosine molecules through a phosphodiester bond. The reaction typically requires a phosphorylating agent, such as phosphoramidite, and a coupling reagent like tetrazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated DNA synthesizers. These machines can efficiently couple nucleotides in a controlled environment, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
化学反应分析
Types of Reactions
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the guanine base, leading to the formation of 8-oxoguanine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like triethylamine.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Reduced nucleotide analogs
Substitution: Various nucleotide analogs depending on the nucleophile used.
科学研究应用
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the production of antiviral drugs and as a research tool in biotechnology.
作用机制
The compound exerts its effects by mimicking natural nucleotides, which are essential for viral RNA synthesis. It inhibits viral RNA-dependent RNA polymerases, thereby blocking viral replication. The molecular targets include the active site of the polymerase enzyme, where it competes with natural nucleotides for incorporation into the growing RNA chain.
相似化合物的比较
Similar Compounds
- 2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine
- 2’-Deoxyadenylyl-(3’-5’)-2’-deoxyadenosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxycytidine
Uniqueness
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium is unique due to its specific antiviral properties and its ability to inhibit viral RNA-dependent RNA polymerases. This makes it a valuable tool in antiviral research and drug development.
属性
分子式 |
C20H24N10NaO10P |
|---|---|
分子量 |
618.4 g/mol |
IUPAC 名称 |
sodium;[(2R,3R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H25N10O10P.Na/c21-19-25-14-12(16(33)27-19)23-5-29(14)11-2-8(32)10(39-11)4-37-41(35,36)40-9-1-7(3-31)38-18(9)30-6-24-13-15(30)26-20(22)28-17(13)34;/h5-11,18,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34);/q;+1/p-1/t7-,8-,9+,10+,11+,18+;/m0./s1 |
InChI 键 |
ANXAEAHHTFUKMB-YMZOTNKOSA-M |
手性 SMILES |
C1[C@H](O[C@H]([C@@H]1OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)N5C=NC6=C5N=C(NC6=O)N)CO.[Na+] |
规范 SMILES |
C1C(OC(C1OP(=O)([O-])OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O)N5C=NC6=C5N=C(NC6=O)N)CO.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
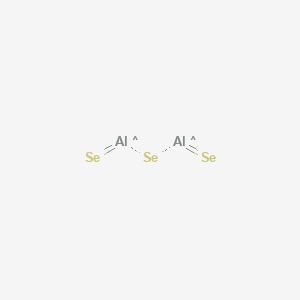
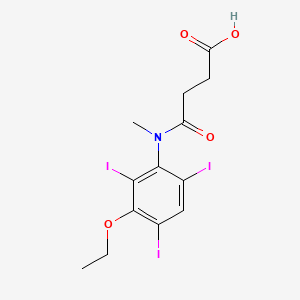
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
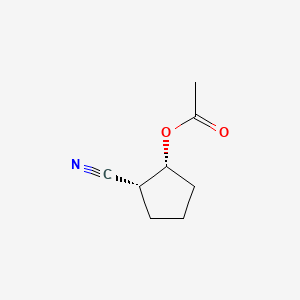
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
